(R)-4-Isopropyl-2-oxazolidinone is a chiral compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is classified as an oxazolidinone, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This compound is particularly notable for its stereochemistry, as the (R)-enantiomer exhibits distinct chemical properties compared to its (S)-counterpart, making it valuable in various applications, especially in pharmaceuticals .
R-isopropyloxazolidinone's mechanism of action in aldol reactions relies on its ability to form a diastereomeric intermediate with the enolate. The diastereomeric nature arises due to the interaction between the chiral auxiliary and the enolate, leading to a specific spatial arrangement around the newly formed carbon-carbon bond. This preferential arrangement dictates the stereochemistry of the final aldol product [].
R-isopropyloxazolidinone is generally considered a safe handling compound. However, it is recommended to follow standard laboratory safety practices when working with it. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood. Specific data on its toxicity or flammability is not readily available, but it is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling the compound [].
(R)-4-Isopropyl-2-oxazolidinone has also been investigated as a building block in organic synthesis. Its functional groups can participate in various reactions to create more complex molecules. Studies suggest its potential as a chiral auxiliary, a temporary structural element introduced during synthesis to control stereochemistry and then removed later. However, further exploration is needed to establish its efficiency and identify suitable synthetic targets where this molecule can be advantageous Sigma-Aldrich, (R)-(+)-4-Isopropyl-2-oxazolidinone: .
Research indicates that (R)-4-Isopropyl-2-oxazolidinone exhibits biological activity that may include:
Several synthetic routes have been developed for obtaining (R)-4-Isopropyl-2-oxazolidinone:
(R)-4-Isopropyl-2-oxazolidinone has several applications:
Interaction studies involving (R)-4-Isopropyl-2-oxazolidinone typically focus on its biological activity and how it interacts with different biological systems:
Several compounds share structural similarities with (R)-4-Isopropyl-2-oxazolidinone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-4-Isopropyl-2-oxazolidinone | Enantiomer | Exhibits different biological activity compared to (R) |
3-Amino-1-butanol | Amino Alcohol | Precursor for oxazolidinone synthesis |
2-Oxazolidinone | Parent Compound | Lacks the isopropyl group, affecting properties |
The uniqueness of (R)-4-Isopropyl-2-oxazolidinone lies in its specific stereochemistry and substituent groups, which significantly influence its reactivity and biological activity compared to these similar compounds .
Irritant